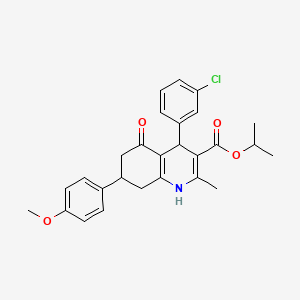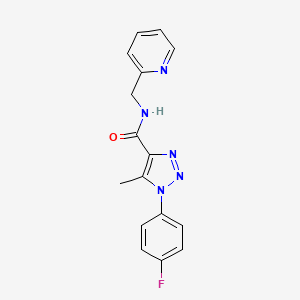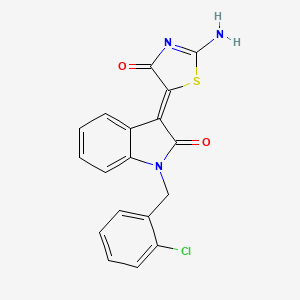
N-(2-chloro-4-nitrophenyl)-2-(1-piperazinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-4-nitrophenyl)-2-(1-piperazinyl)acetamide, also known as CNPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CNPA is a white to off-white powder that is soluble in water and organic solvents. It is a member of the piperazine family of compounds and has been shown to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of N-(2-chloro-4-nitrophenyl)-2-(1-piperazinyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition leads to a decrease in the production of certain proteins that are necessary for the growth and survival of cancer cells and other disease-causing organisms.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and other disease-causing organisms. It has also been shown to have anti-inflammatory properties and to reduce the production of certain cytokines that are involved in the inflammatory response.
実験室実験の利点と制限
N-(2-chloro-4-nitrophenyl)-2-(1-piperazinyl)acetamide has several advantages for use in scientific research. It is relatively easy to synthesize and has a high degree of purity. It has also been extensively studied and has a well-established mechanism of action. However, there are also some limitations to its use. This compound has been shown to have potential toxicity in certain cell lines, and its effects on humans are not fully understood.
将来の方向性
There are several future directions for research on N-(2-chloro-4-nitrophenyl)-2-(1-piperazinyl)acetamide. One area of interest is its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. This compound has been shown to have potential neuroprotective properties and may be able to prevent the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Another area of interest is the potential use of this compound in the treatment of cancer. This compound has been shown to have selective toxicity against cancer cells and may be able to target specific types of cancer cells without harming healthy cells.
Overall, this compound is a promising compound that has potential applications in a wide range of scientific research areas. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
N-(2-chloro-4-nitrophenyl)-2-(1-piperazinyl)acetamide can be synthesized using a variety of methods, including the reaction of 2-chloro-4-nitroaniline with piperazine in the presence of acetic anhydride. This method yields this compound with a high degree of purity and has been used in many scientific studies.
科学的研究の応用
N-(2-chloro-4-nitrophenyl)-2-(1-piperazinyl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antifungal, antibacterial, and antiviral properties. This compound has also been shown to have potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2-piperazin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN4O3/c13-10-7-9(17(19)20)1-2-11(10)15-12(18)8-16-5-3-14-4-6-16/h1-2,7,14H,3-6,8H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHATUMHVKJKULS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-chlorophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5140311.png)
![4-(2-chloro-5-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5140319.png)
![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B5140326.png)

![1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B5140332.png)

![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5140347.png)
![N-(1-{1-[3-(methylthio)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5140361.png)

![N-{3-(1,3-benzodioxol-5-yl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}glycine](/img/structure/B5140377.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5140385.png)
![4-formyl-2-methoxyphenyl 3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B5140394.png)

![N-benzyl-2-nitro-4-[(3-nitrophenyl)sulfonyl]aniline](/img/structure/B5140407.png)